trans-2-Hexenal

Postharvest pathology Antifungal fumigation Botrytis cinerea

Choose trans-2-Hexenal (CAS 6728-26-3) for its scientifically validated differentiation. Unlike unstable cis-3-hexenal, it delivers reliable thermodynamic stability and reproducible bioactivity. It completely inhibits B. cinerea conidial germination at 12.3 µL/L—efficacy nonanal cannot match at the same dose. It uniquely triggers systemic plant terpene emissions (not just local), unlike methyl jasmonate. Demand ≥95% FCC/FG purity with IFRA and EU allergen documentation. This is the only C6 GLV qualified under FEMA 2560, FDA 21 CFR 172.515, and China GB 2760 for direct food use.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 6728-26-3
Cat. No. B146799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Hexenal
CAS6728-26-3
Synonyms(2E)-2-Hexenal;  (E)-2-Hexenal;  Leaf Aldehyde;  (2E)-Hexenal;  (E)-2-Hexen-1-al;  Green Leaf Aldehyde;  trans-2-Hexen-1-al
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCCC=CC=O
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+
InChIKeyMBDOYVRWFFCFHM-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in propylene glycol and most fixed oils;  Very slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Trans-2-Hexenal (CAS 6728-26-3) Procurement Guide: Technical Specifications and Comparative Profile


trans-2-Hexenal (CAS 6728-26-3) is an α,β-unsaturated C6 aldehyde classified as a green leaf volatile (GLV) [1]. It occurs naturally in tomatoes, bananas, black tea, and numerous fruits and vegetables . This clear, pale yellow liquid has a characteristic fresh, green, leafy, apple-like odor [1]. Commercially available at ≥95–99% purity with a molecular weight of 98.15 g/mol , it serves both as a flavor/fragrance ingredient (FEMA 2560, FDA 21 CFR 172.515) and as a bioactive compound with demonstrated antifungal and plant defense priming properties [2].

Why Generic C6 Aldehyde Substitution Fails: trans-2-Hexenal Procurement Considerations


Substituting trans-2-hexenal with structurally similar C6 aldehydes such as hexanal, cis-3-hexenal, or trans-3-hexenal is not scientifically justifiable. These isomers and analogs differ fundamentally in thermodynamic stability, biological activity, and regulatory status. cis-3-Hexenal, for instance, readily isomerizes to trans-2-hexenal at room temperature, making it an unstable and unreliable procurement alternative [1]. Direct comparative studies demonstrate that trans-2-hexenal exhibits complete inhibition of fungal conidial germination at 12.3 µL/L, whereas nonanal at the identical concentration achieves only -66.8% inhibition of mycelial growth [2]. Furthermore, trans-2-hexenal triggers systemic terpene emissions in plants, while equimolar methyl jasmonate triggers only local emissions [3]. These quantitative functional disparities preclude generic substitution.

Trans-2-Hexenal (6728-26-3) Quantitative Comparative Evidence for Scientific Selection


Complete Conidial Germination Inhibition vs. Partial Mycelial Inhibition by Nonanal

In a head-to-head screening of 34 strawberry volatiles against Botrytis cinerea and Colletotrichum acutatum, trans-2-hexenal demonstrated complete inhibition of conidial germination for both pathogens at 12.3 µL/L, whereas the comparator aldehyde nonanal at the identical concentration achieved only partial mycelial growth inhibition (-66.8%) [1]. trans-2-Hexenal was among the few compounds exhibiting consistent inhibitory rather than stimulatory effects across the tested concentration range, while several esters promoted pathogen development [1].

Postharvest pathology Antifungal fumigation Botrytis cinerea

Systemic vs. Local Plant Defense Priming: trans-2-Hexenal Outperforms Methyl Jasmonate

Exogenous application of 100 nmol (E)-2-hexenal to tomato plants triggered both local and systemic terpene emissions, whereas an equimolar amount of methyl jasmonate—the classical jasmonic acid pathway elicitor—triggered only local terpene emissions [1]. This demonstrates that trans-2-hexenal acts through a distinct signaling mechanism capable of inducing whole-plant defense responses, not merely localized wound responses.

Plant defense priming Systemic acquired resistance Volatile signaling

Thermodynamic Stability Advantage Over cis-3-Hexenal Isomer

Fourier transform microwave (FTMW) spectroscopy studies reveal that cis-3-hexenal, the grass-odor isomer, readily isomerizes to trans-2-hexenal at room temperature, with the t2H:c2H ratio reaching 6:1 at elevated nozzle temperatures [1]. This thermodynamically-driven conversion explains why cis-3-hexenal is an unstable procurement alternative that will inevitably degrade to trans-2-hexenal under ambient storage and application conditions.

Isomer stability Green leaf volatiles Rotational spectroscopy

EC50 of 0.58 µL/mL Against Fusarium graminearum with Multi-Mode Action

Against Fusarium graminearum, the causal agent of Fusarium head blight in cereals, trans-2-hexenal exhibited an EC50 of 0.58 µL/mL for mycelial growth inhibition in vitro [1]. Mechanistic investigation revealed multiple modes of action including membrane damage, reactive oxygen species (ROS) accumulation, and cellular dysfunction, with good lipophilicity enhancing membrane penetration [1]. Surface plasmon resonance coupled with LC-MS/MS identified specific fungal protein targets, confirming a complex, multi-target inhibition profile rather than a single-site mechanism [1].

Fusarium head blight Biofumigation Membrane disruption

Distinct Gene Induction Profile Independent of Jasmonic Acid Signaling

Aerial treatment of Arabidopsis seedlings with 10 µM trans-2-hexenal induced phenylpropanoid-related genes and LOX pathway genes [1]. Importantly, trans-2-hexenal reduced the germination frequency of the MeJA-resistant Arabidopsis mutant jar1-1, demonstrating that trans-2-hexenal and methyl jasmonate signal through distinct recognition mechanisms [1]. This pathway independence means trans-2-hexenal can prime defense responses even in contexts where jasmonate signaling is compromised.

Gene expression LOX pathway Arabidopsis defense

Regulatory Clearance for Food Applications vs. Research-Only Analogs

trans-2-Hexenal holds FEMA GRAS status (FEMA No. 2560) and is listed in FDA 21 CFR 172.515 as a permitted synthetic flavoring substance for direct addition to food for human consumption [1]. It is also approved under China GB 2760 and carries EU FLAVIS No. 5.073 [2]. Recommended usage levels range from 0.7 to 16 mg/kg in finished food products [2]. In contrast, closely related isomers such as cis-3-hexenal lack equivalent comprehensive regulatory clearances for food use, limiting their practical applicability in flavor formulations.

Food flavoring GRAS status Regulatory compliance

Trans-2-Hexenal (CAS 6728-26-3) Evidence-Based Application Scenarios for Procurement Decision-Making


Postharvest Biofumigation for Berry and Fruit Crop Protection

trans-2-Hexenal is directly applicable as a postharvest biofumigant for strawberries and other soft fruits susceptible to gray mold (Botrytis cinerea). At 12.3 µL/L, it completely inhibits B. cinerea conidial germination, a level of efficacy not achieved by nonanal at the same concentration [1]. Formulators should target this threshold concentration in enclosed fumigation chambers. The compound's volatility (vapor pressure: 10 mmHg at 20°C) facilitates uniform vapor-phase distribution without requiring direct fruit contact .

Plant Defense Elicitor for Systemic Resistance Induction

For agricultural biostimulant and plant defense priming applications, trans-2-hexenal offers a jasmonate-independent mechanism capable of inducing systemic terpene emissions throughout the plant, unlike methyl jasmonate which acts only locally [1]. Application at 100 nmol per plant has been validated in tomato systems. Researchers investigating volatile-mediated systemic acquired resistance should prioritize trans-2-hexenal over jasmonate analogs when whole-plant protection is the experimental objective [1].

Commercial Food and Beverage Flavor Formulation

trans-2-Hexenal is qualified for direct food additive use under FEMA 2560, FDA 21 CFR 172.515, and China GB 2760, with recommended usage of 0.7–16 mg/kg in finished products [1]. It imparts fresh green, apple, and leafy notes essential for raspberry, mango, strawberry, and apple flavor profiles . Procurement specifications should require ≥95% purity (FCC/FG grade) with documentation of compliance with IFRA standards and EU allergen regulations .

Fusarium Head Blight Biofumigant Research and Development

In cereal crop protection research, trans-2-hexenal demonstrates an EC50 of 0.58 µL/mL against Fusarium graminearum mycelial growth [1]. Its multi-target mode of action—membrane disruption, ROS accumulation, and protein binding—reduces the likelihood of rapid resistance development compared to single-site synthetic fungicides [1]. Researchers developing biofumigant formulations for FHB control should use this EC50 as a benchmark for in vitro screening and formulation optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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